molecular formula C15H21NO4S B3383793 3,4-Dimethyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid CAS No. 494838-94-7

3,4-Dimethyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid

Cat. No.: B3383793
CAS No.: 494838-94-7
M. Wt: 311.4 g/mol
InChI Key: LETYSSRRWOHJQM-UHFFFAOYSA-N
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Description

3,4-Dimethyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid is a chemical compound with the molecular formula C15H21NO4S and a molecular weight of 311.4 g/mol . This compound is characterized by the presence of a benzoic acid core substituted with dimethyl groups and a sulfonyl group attached to a piperidine ring. It is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes

Scientific Research Applications

3,4-Dimethyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application being studied .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethylbenzoic acid: Shares the benzoic acid core but lacks the sulfonyl and piperidine groups.

    4-Methylpiperidine: Contains the piperidine ring but lacks the benzoic acid and sulfonyl groups.

    Sulfonylbenzoic acids: Compounds with similar sulfonyl and benzoic acid structures but different substituents.

Uniqueness

3,4-Dimethyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses .

Properties

IUPAC Name

3,4-dimethyl-5-(4-methylpiperidin-1-yl)sulfonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c1-10-4-6-16(7-5-10)21(19,20)14-9-13(15(17)18)8-11(2)12(14)3/h8-10H,4-7H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LETYSSRRWOHJQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=C(C(=CC(=C2)C(=O)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,4-Dimethyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid
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3,4-Dimethyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid
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3,4-Dimethyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid
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3,4-Dimethyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid
Reactant of Route 5
3,4-Dimethyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid
Reactant of Route 6
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3,4-Dimethyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid

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